molecular formula C9H10INO2 B14844139 3-Hydroxy-2-iodo-N,N-dimethylbenzamide

3-Hydroxy-2-iodo-N,N-dimethylbenzamide

Cat. No.: B14844139
M. Wt: 291.09 g/mol
InChI Key: INJPTNSQMGPLLG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, where the benzene ring is substituted with a hydroxyl group at the third position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 3-hydroxy-N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Hydroxy-N,N-dimethylbenzamide.

    Reduction: 3-Hydroxy-N,N-dimethylbenzamide.

    Substitution: 3-Hydroxy-2-substituted-N,N-dimethylbenzamide.

Scientific Research Applications

3-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N,N-dimethylbenzamide
  • 2-Iodo-N,N-dimethylbenzamide
  • 3-Hydroxy-2-chloro-N,N-dimethylbenzamide

Uniqueness

3-Hydroxy-2-iodo-N,N-dimethylbenzamide is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-hydroxy-2-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3

InChI Key

INJPTNSQMGPLLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)I

Origin of Product

United States

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